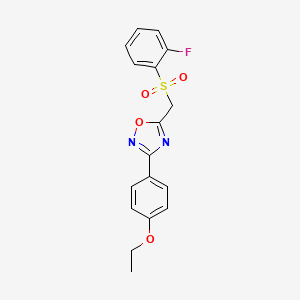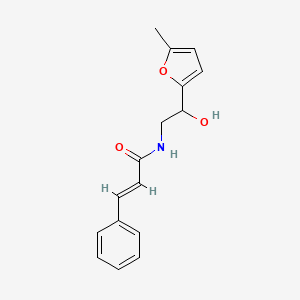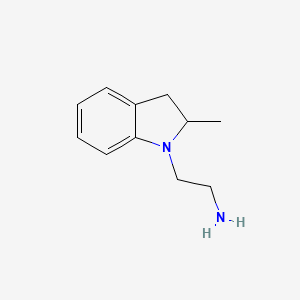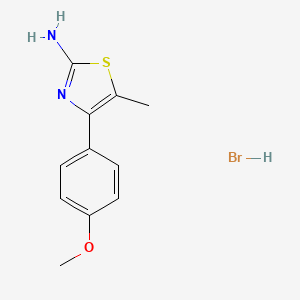![molecular formula C6H10F3N B2965279 (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine CAS No. 2248173-58-0](/img/structure/B2965279.png)
(1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine, also known as TFMA, is a chemical compound with potential applications in scientific research. TFMA is a chiral amine that belongs to the class of cyclopropylamines. It has a unique structure that makes it an interesting target for synthetic chemists and pharmacologists. In
作用机制
The mechanism of action of (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine is not well understood. However, it is believed that (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine may act as a GABA receptor agonist, which could explain its potential anxiolytic activity. (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine may also interact with other receptors or enzymes in the body, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
(1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine has been shown to have a range of biochemical and physiological effects in animal models. For example, (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine has been shown to increase the levels of dopamine and norepinephrine in the brain, which could explain its potential antidepressant activity. (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine has also been shown to decrease the levels of acetylcholine in the brain, which could explain its potential anticholinergic activity. Additionally, (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine has been shown to have analgesic activity in animal models, suggesting that it may have potential as a pain reliever.
实验室实验的优点和局限性
One advantage of (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine is its unique structure, which makes it an interesting target for synthetic chemists and pharmacologists. Additionally, (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine has potential biological activity, which could make it a useful tool for studying the mechanisms of various physiological processes. However, one limitation of (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine is its potential toxicity, which could make it difficult to use in certain experiments. Additionally, the mechanism of action of (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine is not well understood, which could make it difficult to interpret the results of experiments using (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine.
未来方向
There are several future directions for research on (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine. One direction could be to further explore its potential as a ligand for GABA receptors, which could lead to the development of new anxiolytic drugs. Additionally, more research could be done to understand the mechanism of action of (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine, which could provide insights into the underlying causes of various physiological processes. Another direction could be to explore the potential of (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine as a building block for the synthesis of other compounds with potential biological activity. Finally, more research could be done to explore the potential toxicity of (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine and to develop safer methods for working with this compound.
合成方法
The synthesis of (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine can be achieved through several methods, including the reaction of cyclopropylmagnesium bromide with trifluoroacetone, followed by reductive amination with formaldehyde. Another method involves the reaction of cyclopropylamine with trifluoroacetaldehyde, followed by reduction with sodium borohydride. Both methods have been successfully used to prepare (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine in good yields and high purity.
科学研究应用
(1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine has been used as a building block for the synthesis of various compounds with potential biological activity. For example, (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine has been incorporated into the structure of ligands for GABA receptors, which are important targets for the treatment of anxiety and other neurological disorders. Additionally, (1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine has been used as a precursor for the synthesis of chiral amines, which have applications in the pharmaceutical industry.
属性
IUPAC Name |
(1R)-1-[1-(trifluoromethyl)cyclopropyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c1-4(10)5(2-3-5)6(7,8)9/h4H,2-3,10H2,1H3/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNRAVSUTALLAK-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1(CC1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-N-[3-(2-phenylimidazol-1-yl)propyl]pyrimidin-2-amine](/img/structure/B2965196.png)



![3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B2965203.png)




![1-(3-((3-((4-Bromophenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)propyl)pyrrolidin-2-one](/img/structure/B2965209.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-piperidinoethyl)acetamide](/img/structure/B2965211.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2965214.png)
![2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime](/img/structure/B2965217.png)